棕榈酸维生素A

科学研究应用

维生素A棕榈酸酯在科学研究中有着广泛的应用:

作用机制

维生素A棕榈酸酯通过多种机制发挥作用:

生化分析

Biochemical Properties

Vitamin A palmitate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, bone growth, reproduction, and immune response . It is also known to stimulate the growth of collagen and elastic proteins, enhancing skin elasticity and promoting skin renewal .

Cellular Effects

Vitamin A palmitate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell sensitivity to hormones and hormone-like factors and secretory proteins . It also plays a role in the regulation of gene expression and cellular metabolism . For instance, it has been shown to increase the thickness of the epidermis and dermis, stimulate collagen and elastic protein growth, and enhance skin elasticity .

Molecular Mechanism

Vitamin A palmitate exerts its effects at the molecular level through various mechanisms. It is metabolized into retinoic acid, which controls genomic expression by acting as a ligand for nuclear receptors . It also plays a role in the visual cycle, where it is isomerized to 11-cis-retinal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitamin A palmitate can change over time. It has been shown to effectively protect the ocular surface and aqueous supplementation during general anesthesia . It is also known to be sensitive to air, heat, light, and humidity, and its stability can be affected by these factors .

Dosage Effects in Animal Models

The effects of Vitamin A palmitate can vary with different dosages in animal models. While it is crucial for normal growth and development, excessive intake can lead to toxicity and liver disease . In swine, it has been shown to increase resistance to infectious diseases and keep the skin and mucous membranes healthy .

Metabolic Pathways

Vitamin A palmitate is involved in various metabolic pathways. It is primarily stored in hepatic stellate cells (HSCs) in lipid droplets, and white adipose tissue (WAT) is considered a site for its storage and metabolism . It is also involved in the regulation of lipid metabolism, influencing the expression of key transcription factors like PPAR-γ and RXR .

Transport and Distribution

Vitamin A palmitate is transported and distributed within cells and tissues. It is fat-soluble and remains stored in the body’s fatty tissues . It is efficiently absorbed in humans, with absorption rates of 70-90% reported in children .

Subcellular Localization

Vitamin A palmitate is primarily located in hepatic stellate cells (HSCs) in lipid droplets . It is also found in the cytoplasmic membrane via the Sec or Tat secretion machineries . Its activity or function can be affected by its subcellular localization, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 维生素A棕榈酸酯通过视黄醇与棕榈酸的酯化反应合成。 该反应通常涉及使用催化剂,例如硫酸,并在受控温度条件下进行以确保产品的稳定性 .

工业生产方法: 维生素A棕榈酸酯的工业生产通常涉及微纳米封装技术,以提高其稳定性和生物利用度。 微流化、喷雾干燥和离心挤压等方法通常被使用 . 这些技术有助于保护化合物免受氧化和降解,确保更长的保质期和在各种应用中更好的功效 .

化学反应分析

反应类型: 维生素A棕榈酸酯经历多种类型的化学反应,包括:

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬.

还原: 通常使用硼氢化钠等还原剂.

水解: 酶促水解通常涉及脂肪酶.

主要形成的产物:

相似化合物的比较

维生素A棕榈酸酯经常与其他类维生素A化合物进行比较,例如:

生物活性

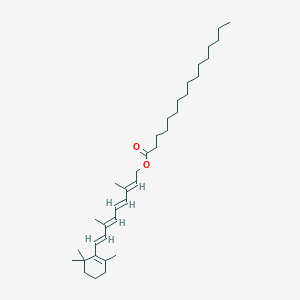

Vitamin A palmitate, also known as retinyl palmitate, is an ester of retinol (vitamin A) and palmitic acid, with the chemical formula C36H60O2. It plays a crucial role in various biological processes and is widely used in dietary supplements and topical formulations. This article explores the biological activity of vitamin A palmitate, including its mechanisms of action, therapeutic applications, and safety considerations.

Vitamin A palmitate serves as a storage form of vitamin A in animal tissues. It is converted into retinol and subsequently into retinoic acid, the biologically active form of vitamin A, which is essential for various physiological functions:

- Vision : Retinoic acid is vital for the visual cycle, particularly in the conversion of 11-cis-retinal to all-trans-retinal, which is necessary for light perception in the retina .

- Cellular Differentiation : Retinoic acid regulates gene expression involved in cell differentiation and proliferation, impacting processes such as embryonic development and skin health .

- Immune Function : Vitamin A plays a role in maintaining the integrity of epithelial tissues and modulating immune responses .

1. Eye Health

Vitamin A palmitate has been extensively studied for its effects on eye health, particularly in conditions like retinitis pigmentosa (RP):

- Clinical Study Findings : Research conducted at Harvard Medical School demonstrated that daily supplementation with 15,000 IU of vitamin A palmitate could extend useful vision by approximately 20 years in patients with RP . In children with RP, supplementation slowed the decline of cone function by nearly 50% .

2. Skin Health

Vitamin A palmitate is commonly used in dermatological formulations due to its anti-aging properties:

- Photoaging : Studies indicate that vitamin A palmitate can reduce UVB-induced collagen degradation and apoptosis in skin cells, promoting cell migration and viability . In a clinical trial, an oil-based moisturizer containing vitamin A palmitate improved various signs of photoaging after 12 weeks of use .

3. Acne Treatment

Topical application of vitamin A palmitate has shown efficacy in treating acne by promoting cell turnover and reducing sebum production .

Safety and Toxicity

Despite its benefits, vitamin A palmitate can lead to toxicity if consumed in excessive amounts:

- Hypervitaminosis A : High doses can cause liver damage and other health issues. The World Health Organization recommends that pregnant women limit their intake to avoid potential teratogenic effects .

- Skin Irritation : Topical formulations may cause irritation or sensitivity in some individuals, necessitating caution during use.

Comparative Efficacy

The following table summarizes key findings from various studies on the efficacy of vitamin A palmitate:

属性

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-FFHKNEKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021241 | |

| Record name | Retinol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-81-2 | |

| Record name | Retinol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | retinyl palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinol, hexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN A PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1K0N0VVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28.5 °C | |

| Record name | Retinyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。